molecular formula C13H10Cl2N2O3S B14935166 N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

Cat. No.: B14935166
M. Wt: 345.2 g/mol
InChI Key: KUSHFNXAIBZPRZ-UHFFFAOYSA-N
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Description

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a glycine moiety attached to the thiazole ring

Preparation Methods

The synthesis of N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzoyl chloride and an appropriate nucleophile.

    Attachment of the Glycine Moiety: The glycine moiety can be attached to the thiazole ring through an amide bond formation reaction using glycine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial, antifungal, and anticancer properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets in the body. It may be used in the development of new drugs for treating various diseases.

    Industry: Thiazole derivatives, including this compound, are used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.

Comparison with Similar Compounds

N-{[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can be compared with other similar thiazole derivatives, such as:

    2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: This compound has a similar structure but lacks the glycine moiety. It may exhibit different biological activities and properties.

    2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-amine: This compound has an amine group instead of the glycine moiety. It may have different reactivity and applications.

    2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-sulfonamide: This compound contains a sulfonamide group, which can impart different biological activities and properties compared to the glycine derivative.

Properties

Molecular Formula

C13H10Cl2N2O3S

Molecular Weight

345.2 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid

InChI

InChI=1S/C13H10Cl2N2O3S/c1-6-11(12(20)16-5-10(18)19)21-13(17-6)8-3-2-7(14)4-9(8)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19)

InChI Key

KUSHFNXAIBZPRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NCC(=O)O

Origin of Product

United States

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